2-Bromo-6-(piperidin-1-ylsulfonyl)pyridine
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Overview
Description
2-Bromo-6-(piperidin-1-ylsulfonyl)pyridine is a chemical compound characterized by a bromine atom and a piperidin-1-ylsulfonyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(piperidin-1-ylsulfonyl)pyridine typically involves the bromination of 6-(piperidin-1-ylsulfonyl)pyridine. This reaction can be carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: 2-Hydroxy-6-(piperidin-1-ylsulfonyl)pyridine
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-(piperidin-1-ylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the manufacturing of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-6-(piperidin-1-ylsulfonyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-Bromo-6-(piperidin-1-ylsulfonyl)pyridine is similar to other brominated pyridines and sulfonated pyridines. its unique combination of functional groups gives it distinct properties and potential applications. Some similar compounds include:
2-Bromopyridine
6-(Piperidin-1-ylsulfonyl)pyridine
2-Bromo-6-methylpyridine
These compounds share structural similarities but differ in their functional groups and resulting chemical behavior.
Properties
Molecular Formula |
C10H13BrN2O2S |
---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
2-bromo-6-piperidin-1-ylsulfonylpyridine |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-5-4-6-10(12-9)16(14,15)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 |
InChI Key |
RVXXNYLWWDYFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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